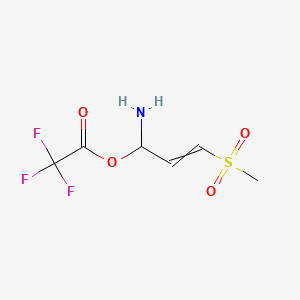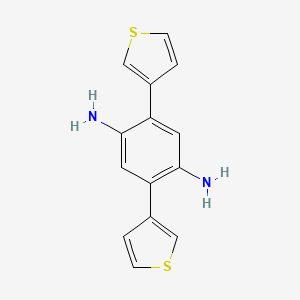
2,5-Di(thiophen-3-yl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(thiophen-3-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2 It is characterized by the presence of two thiophene rings attached to a benzene core, with amine groups at the 1 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine typically involves the coupling of thiophene derivatives with benzene-1,4-diamine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under controlled conditions. The reaction may require solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium acetate (NaOAc).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzene-1,4-diamine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
2,5-Di(thiophen-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to various biological effects. In materials science, its electronic properties are influenced by the conjugation of the thiophene rings and the benzene core, affecting its conductivity and other material properties.
類似化合物との比較
- 2,5-Di(thiophen-2-yl)benzene-1,4-diamine
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 2,5-Diamino-1,4-phenylenedithiophene
Uniqueness: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine is unique due to the specific positioning of the thiophene rings and the amine groups, which can influence its reactivity and electronic properties. This structural arrangement can lead to distinct interactions in biological systems and unique material properties in industrial applications.
特性
分子式 |
C14H12N2S2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
2,5-di(thiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H12N2S2/c15-13-6-12(10-2-4-18-8-10)14(16)5-11(13)9-1-3-17-7-9/h1-8H,15-16H2 |
InChIキー |
BSQMHPSQCRNBBA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CC(=C(C=C2N)C3=CSC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



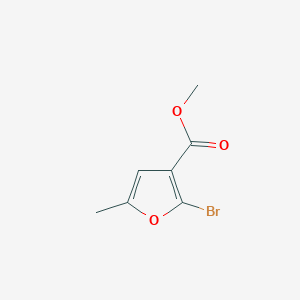
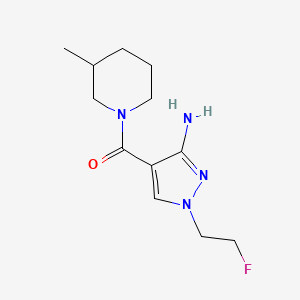
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
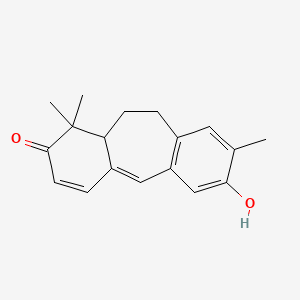
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
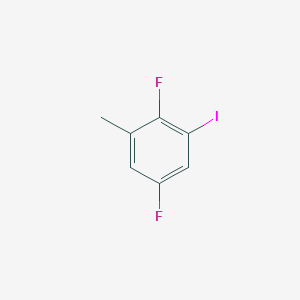
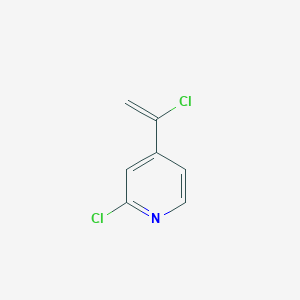

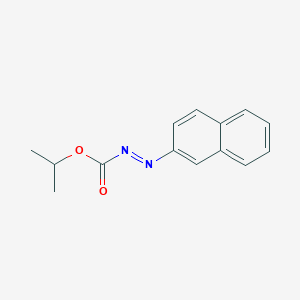
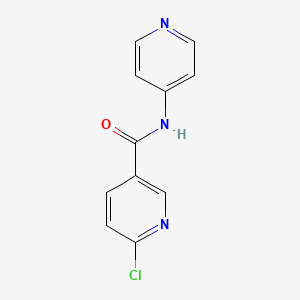
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
